[(2S,3S)-2,3-bis(ethoxycarbonyloxy)-4-methylsulfonyloxybutyl] methanesulfonate
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Overview
Description
[(2S,3S)-2,3-bis(ethoxycarbonyloxy)-4-methylsulfonyloxybutyl] methanesulfonate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxycarbonyloxy and methylsulfonyloxy groups. These functional groups contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-2,3-bis(ethoxycarbonyloxy)-4-methylsulfonyloxybutyl] methanesulfonate typically involves multiple steps, starting from readily available starting materials. The key steps include the introduction of ethoxycarbonyloxy groups and the methylsulfonyloxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced technologies such as microreactors to control reaction parameters precisely and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
[(2S,3S)-2,3-bis(ethoxycarbonyloxy)-4-methylsulfonyloxybutyl] methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[(2S,3S)-2,3-bis(ethoxycarbonyloxy)-4-methylsulfonyloxybutyl] methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into target molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S,3S)-2,3-bis(ethoxycarbonyloxy)-4-methylsulfonyloxybutyl] methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form covalent bonds with specific amino acid residues in proteins, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
[(2S,3S)-2,3-bis(ethoxycarbonyloxy)-4-methylsulfonyloxybutyl] methanesulfonate can be compared with other similar compounds, such as:
N-{[(2S,3S)-3-(Ethoxycarbonyl)-2-oxiranyl]carbonyl}-L-threonyl-L-isoleucine: This compound shares similar functional groups but differs in its overall structure and biological activity.
N-{[(2S,3S)-3-(Ethoxycarbonyl)-2-oxiranyl]carbonyl}-L-isoleucine: Another related compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and versatility in various chemical and biological contexts.
Properties
CAS No. |
4251-91-6 |
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Molecular Formula |
C12H22O12S2 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
[(2S,3S)-2,3-bis(ethoxycarbonyloxy)-4-methylsulfonyloxybutyl] methanesulfonate |
InChI |
InChI=1S/C12H22O12S2/c1-5-19-11(13)23-9(7-21-25(3,15)16)10(8-22-26(4,17)18)24-12(14)20-6-2/h9-10H,5-8H2,1-4H3/t9-,10-/m0/s1 |
InChI Key |
JWMSKFGPLGPRDX-UWVGGRQHSA-N |
Isomeric SMILES |
CCOC(=O)O[C@@H](COS(=O)(=O)C)[C@H](COS(=O)(=O)C)OC(=O)OCC |
Canonical SMILES |
CCOC(=O)OC(COS(=O)(=O)C)C(COS(=O)(=O)C)OC(=O)OCC |
Origin of Product |
United States |
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